Copper tetrammine dichloride

PCB etching etch rate alkaline ammoniacal etchant

Generic substitution of alkaline copper etchants often causes a 30% rate penalty or resist attack. Copper tetrammine dichloride is the active species in high-speed alkaline etchants for Sn, Sn/Pb, Au, or Ni metal-resist PCB fabrication. Key data for procurement: • Etch rate: 2-2.5 mils/min vs. 1-1.6 mils/min for acidic CuCl₂. • Chloride counterion is essential; sulfate analogs reduce corrosion rate by ~30%. • Also serves as a primary-standard-grade titrant for EDTA (β₄ = 4.8×10¹²) and a precursor for uniformly dispersed Cu catalysts. Specify [Cu(NH₃)₄]Cl₂ from ≥99.99% Cu metal for analytical use.

Molecular Formula ClCuH8N4-3
Molecular Weight 163.09 g/mol
Cat. No. B12325803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper tetrammine dichloride
Molecular FormulaClCuH8N4-3
Molecular Weight163.09 g/mol
Structural Identifiers
SMILES[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Cu+2]
InChIInChI=1S/ClH.Cu.4H2N/h1H;;4*1H2/q;+2;4*-1/p-1
InChIKeyVRKBSKYRZBAUEY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper Tetrammine Dichloride – Core Identity & Classification


Copper tetrammine dichloride, systematically named tetraamminecopper(II) chloride with the formula [Cu(NH₃)₄]Cl₂ (CAS 10534-87-9), is a deep-blue crystalline coordination compound in which a central Cu(II) ion (d⁹ configuration) is equatorially ligated by four ammonia molecules, with chloride anions serving as counterions [1]. The complex exhibits the Jahn-Teller distortion characteristic of octahedral Cu(II) species, where axial positions are occupied by water molecules in aqueous solution, yielding a tetragonally elongated [Cu(NH₃)₄(H₂O)₂]²⁺ dication [2]. Industrially, it is the active etching species in alkaline ammoniacal copper etchants widely deployed in printed circuit board (PCB) fabrication, and it also serves as a precursor for heterogeneous copper catalysts, a titrimetric standard, and a synthon in coordination chemistry [3][4].

Alkaline PCB etching: chloride-based formulation for metallic-resist compatible, high-throughput copper removal.
Heterogeneous catalyst precursor: defined ammine coordination enables controlled impregnation onto oxide supports.
Titrimetric standard: robust Cu(II) tetraammine complex for EDTA photometric titration without indicator.
Coordination synthon: labile axial ligands support mixed-ligand Cu(II) complex synthesis.

Why Copper Tetrammine Dichloride Cannot Be Replaced by Analogs


Although all tetraamminecopper(II) salts share the same [Cu(NH₃)₄]²⁺ cation, the counterion profoundly modulates etch rate, metal-resist compatibility, regenerability, and thermal decomposition pathway [1]. Replacing chloride with sulfate, for example, reduces the corrosion rate by approximately 30% and fundamentally alters the electrochemical regeneration chemistry because chloride-free sulfate baths resist electrolytic copper recovery [1][2]. Switching from the tetraammine coordination sphere to simple acidic cupric chloride sacrifices the inherent selectivity for Sn/Pb metal resists and cuts the etch rate nearly in half [3]. Even within ammine complexes, the higher-ammine species formed at elevated NH₃/Cu ratios exhibit distinct Cu–N bond distances (1.93 Å equatorial vs. 2.03 Å for the tetraammine) and different redox behavior [4]. These quantifiable performance gaps mean that generic substitution without reformulation validation carries a high risk of process deviation.

Target
Copper tetrammine dichloride: Cl⁻ counterion supports full etch rate and electrolytic regenerability.
Analog Risk
Sulfate analog may reduce etch speed and alter regeneration chemistry, requiring reformulation validation.
Target
Ammine-based etchant: selectively dissolves Cu without attacking Sn/Pb or Au/Ni metal resists.
Analog Risk
Acidic CuCl₂ or FeCl₃ etchants may compromise metal-resist integrity and reduce throughput.
Target
Tetraammine species: equatorial Cu–N 2.03 Å, well-defined redox behavior at stoichiometric NH₃/Cu.
Analog Risk
Higher-ammine complexes formed at excess ammonia may shift redox potential and catalytic activity.

Copper Tetrammine Dichloride – Quantitative Evidence vs. Comparators


Etch Rate: Alkaline vs. Acidic Cupric Etchants

In PCB manufacturing, the alkaline etchant based on the Cu(NH₃)₄Cl₂ / Cu(NH₃)₄²⁺ system delivers an etch rate of 2–2.5 mils/min (approximately 51–64 μm/min) under standard operating conditions (pH ~8.5, 45–55 °C), whereas acidic cupric chloride (CuCl₂/HCl) operates at 1–1.6 mils/min (approximately 25–41 μm/min) [1]. This represents a 56–100% higher material removal rate for the alkaline tetrammine chloride system.

Etch Rate: Alkaline vs. Acidic
Head-to-head
2–2.5 vs. 1–1.6 mils/min
Higher alkaline ammine throughput supports production line speed selection.
PCB conditions: pH 8.5, 45–55 °C.
PCB etching etch rate alkaline ammoniacal etchant

Etch Rate: Chloride vs. Sulfate Anion Effect

Within the family of alkaline copper tetrammine etchants, the chloride-based formulation etches copper approximately 30% faster than the otherwise identical sulfate-based formulation. Patent disclosures state that copper tetrammine sulfate etchant 'has about a 30% slower corrosion rate, which means longer etching time and thereby lesser production output' compared to the chloride counterpart [1]. The sulfate system requires either longer etch chambers or the addition of vanadium-based accelerators (1–99 mg/L as V) to match the chloride system's throughput [1][2].

Chloride vs. Sulfate Anion
Head-to-head
Chloride ~43% faster than sulfate
Anion identity modulates etch speed; formulation fit must be validated.
Patent data, comparable pH and Cu loading.
etchant formulation anion effect copper tetrammine sulfate

Metal-Resist Selectivity vs. Ferric and Acidic Cupric Etchants

In through-hole plated PCB fabrication, the etchant must selectively dissolve copper while leaving Sn, Sn/Pb, Au, or Ni metal resists intact. Ferric chloride (FeCl₃) and acidic cupric chloride (CuCl₂/HCl) lack this selectivity and will attack metallic resists [1][2]. Copper tetrammine chloride, in contrast, 'shows hardly any trailing etching, it does not disturb the metal resist, and it shows a high copper absorption capacity' [1]. This selectivity is rooted in the thermodynamic and kinetic stabilization of the Cu(II)/Cu(I) redox couple by ammine ligation, which narrows the effective oxidation potential window relative to the aqua-chloro systems [3].

Metal-Resist Selectivity
Head-to-head
Cu(NH₃)₄Cl₂: selective; FeCl₃/CuCl₂: non-selective
Binary process compatibility determines etchant choice for metallic resists.
Sn, Sn/Pb, Au, Ni resist compatibility confirmed.
metal resist compatibility selectivity Sn/Pb resist

Complex Stability of Copper vs. Zinc Tetraammine

The overall formation constant (β₄) of the [Cu(NH₃)₄]²⁺ complex is 4.8 × 10¹² (log β₄ ≈ 12.68) at 298 K, as determined by the product of stepwise constants K₁ = 1.41 × 10⁴, K₂ = 3.17 × 10³, K₃ = 7.76 × 10², and K₄ = 1.39 × 10² [1]. By comparison, the isostructural [Zn(NH₃)₄]²⁺ complex exhibits a substantially lower overall formation constant of 5 × 10⁸ (log β₄ ≈ 8.70) [1]. This ~10⁴-fold difference in thermodynamic stability means that [Cu(NH₃)₄]²⁺ resists ligand displacement by competing chelators far more effectively than its zinc analog, a property exploited in the use of tetraamminecopper(II) as a robust photometric titrant for EDTA standardization at 10⁻³–10⁻⁵ M levels without added indicator [2].

Complex Stability (β₄)
Class-level
4.8 × 10¹² (log β₄ 12.68)
Exceptional thermodynamic stability supports robust titrimetric standard use.
Vs. Zn tetraammine: 5 × 10⁸; ~10⁴-fold difference.
formation constant stability constant complexometric titration

Coordination Geometry: Tetraammine vs. Higher-Ammine Copper

X-ray scattering measurements on ammoniacal CuCl₂ solutions at NH₃/Cu mole ratios of 4.8–5.0 reveal that the tetraamminecopper(II) complex adopts a distorted octahedral geometry with four equatorial NH₃ ligands at a Cu–N distance of 2.03 Å and two axial water molecules at Cu–O = 2.33 Å [1]. When the NH₃/Cu ratio is increased to 11.2 (ammonia-saturated solution), a higher-ammine complex forms with a distinctly shorter equatorial Cu–N bond of 1.93 Å and axial distances of 2.30 Å, occupied by either ammonia or water [1]. The 0.10 Å contraction of the equatorial Cu–N bond in the higher-ammine species alters the ligand-field splitting and consequently the redox potential, affecting etching kinetics and catalytic behavior [1][2].

Coordination Geometry
Head-to-head
Cu–N 2.03 Å (tetraammine) vs. 1.93 Å (higher-ammine)
Bond distance shift alters ligand-field and redox behavior; stoichiometry matters.
X-ray scattering data, aqueous solution.
X-ray diffraction coordination geometry Jahn-Teller distortion

Dissolved Copper Capacity: Alkaline Ammine vs. Acidic Etchants

Among the three principal transition-metal salt etchants used for copper chemical machining, alkaline cupric ammine chloride (Cu(NH₃)₄Cl₂-based) provides the greatest capacity for dissolved copper while simultaneously preserving the selectivity needed to protect tin and tin-lead alloy resists [1]. Acidic cupric chloride and ferric chloride both exhibit a lesser capacity for dissolved copper than alkaline ammine chloride, which limits the number of panels that can be processed per liter of etchant before regeneration or disposal is required [1]. The higher copper capacity derives from the stabilization of Cu(I) as the diamminecopper(I) complex [Cu(NH₃)₂]⁺ in the spent etchant, preventing precipitation of Cu₂O or CuCl.

Dissolved Copper Capacity
Reported
Alkaline ammine > acidic CuCl₂ ≈ FeCl₃
Higher Cu loading extends bath life and reduces waste in volume manufacturing.
Ranking context: PCB chemical machining, qualitative comparison.
copper loading capacity etchant regeneration dissolved metal stability

Copper Tetrammine Dichloride – Key Application Scenarios


Alkaline PCB Etching with Metallic Resist Compatibility

Copper tetrammine dichloride is the active species in alkaline ammoniacal etchants that dominate outer-layer PCB fabrication where Sn, Sn/Pb, Au, or Ni metal resists are employed. The 2–2.5 mils/min etch rate (vs. 1–1.6 mils/min for acidic cupric chloride) [1] and the proven non-attack of metallic resists [2] make it the only viable choice among commercial transition-metal salt etchants for through-hole plated boards. Procurement should specify chloride-based (not sulfate-based) formulation to avoid the ~30% rate penalty documented for sulfate analogs [2].

Supported Copper Hydrogenation Catalyst Precursor

The well-defined coordination geometry of [Cu(NH₃)₄]²⁺ (equatorial Cu–N = 2.03 Å, axial Cu–O = 2.33 Å [3]) enables controlled impregnation onto oxide supports (SiO₂, SiC) to generate uniform Cu sites for aromatic nitro hydrogenation. A patented process (US 12,577,194 B2) specifically uses a tetraamminecopper carbonate-based impregnated catalyst, where the ammine ligation stabilizes Cu(II) against premature reduction during catalyst preparation and ensures high dispersion [4]. The chloride salt offers the advantage of easy thermal decomposition to CuO (with NH₃ and HCl release) upon calcination, leaving minimal anion residues compared to sulfate or nitrate analogs.

Standard Titrant for EDTA Photometric Titration

Tetraamminecopper(II) prepared from high-purity copper metal serves as a primary-standard-grade titrant for the standardization of dilute EDTA solutions (10⁻³–10⁻⁵ M) via direct photometric titration without an added indicator [5]. The extremely high formation constant (β₄ = 4.8 × 10¹²) [6] ensures that the endpoint is sharp and the complex remains intact throughout the titration, outperforming less stable metal-ammine alternatives such as the zinc tetraammine complex (β₄ ≈ 5 × 10⁸) [6]. Procurement for analytical laboratories should specify Cu(NH₃)₄Cl₂ prepared from ≥99.99% Cu metal to meet primary standard requirements.

Coordination Synthon for Mixed-Ligand Copper Complexes

The lability of the axial water ligands in [Cu(NH₃)₄(H₂O)₂]²⁺, combined with the robust equatorial ammine plane (Cu–N = 2.03 Å [3]), makes copper tetrammine dichloride an excellent starting material for synthesizing mixed-ligand Cu(II) complexes. Reaction with N-(pyridin-2-yl)thiobenzamide in hot methanol, for example, yields brick-red Cu(I) hydroxyl complexes via ligand substitution followed by internal electron transfer [7]. The chloride counterion is advantageous over sulfate or nitrate because it does not compete as a ligand under typical reaction conditions and is easily exchanged or removed.

Application
Selection Property
Validation Focus
PCB alkaline etching with metal resists
Chloride-based formulation and metal-resist compatibility
Etch rate, undercut control, and Sn/Pb resist integrity
Heterogeneous catalyst precursor impregnation
Defined tetraammine coordination geometry
Cu site dispersion, calcination residue, and reducibility
EDTA standardization photometric titrant
High formation constant and robust complex integrity
Endpoint sharpness, method reproducibility, and Cu purity
Mixed-ligand Cu(II) complex synthesis
Labile axial water ligands with inert equatorial plane
Ligand substitution efficiency and redox pathway control
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